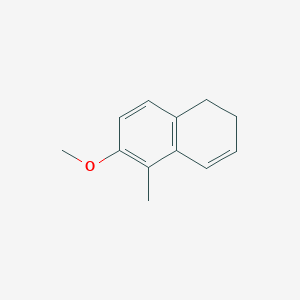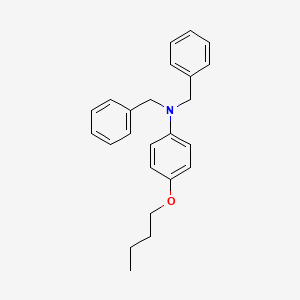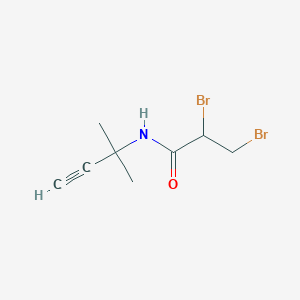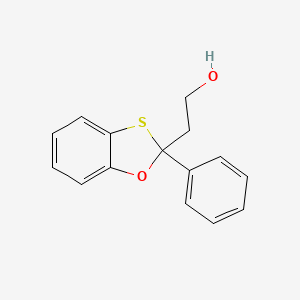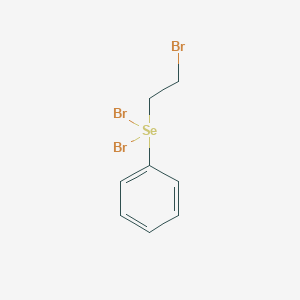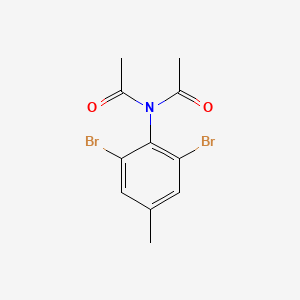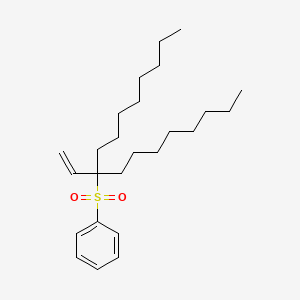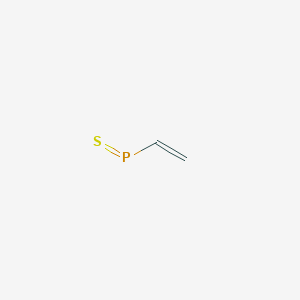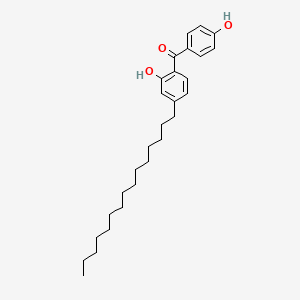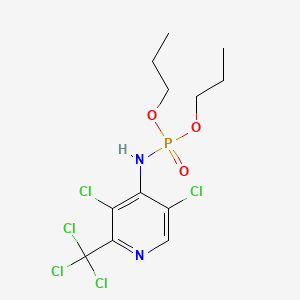![molecular formula C15H13ClN2O3 B14515025 {[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid CAS No. 62770-19-8](/img/structure/B14515025.png)
{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid is a complex organic compound with a unique structure that includes an amino group, a chlorophenyl group, a phenyl group, and a hydroxyacetic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-5-chlorobenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then reacted with glyoxylic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用机制
The mechanism of action of {[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce signaling cascades. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
属性
CAS 编号 |
62770-19-8 |
|---|---|
分子式 |
C15H13ClN2O3 |
分子量 |
304.73 g/mol |
IUPAC 名称 |
2-[[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H13ClN2O3/c16-10-6-7-12(17)11(8-10)13(18-14(19)15(20)21)9-4-2-1-3-5-9/h1-8,14,19H,17H2,(H,20,21) |
InChI 键 |
XSJMGJVQQHEXEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=NC(C(=O)O)O)C2=C(C=CC(=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Urea, N-(1-methylethyl)-N'-[6-(methylthio)hexyl]-](/img/structure/B14514949.png)
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
